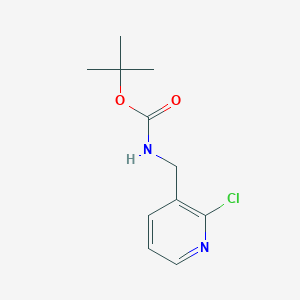

3-(Boc-aminomethyl)-2-chloropyridine

Description

Properties

IUPAC Name |

tert-butyl N-[(2-chloropyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTHPLQSAWWVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Boc-aminomethyl)-2-chloropyridine

This guide provides a comprehensive overview of the synthetic routes to 3-(Boc-aminomethyl)-2-chloropyridine, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated from established literature and patents, offering researchers and process chemists a reliable foundation for its preparation. We will delve into the strategic considerations behind each synthetic step, providing not only procedural details but also the underlying chemical principles that ensure a successful and reproducible outcome.

Introduction: Strategic Importance of 3-(Boc-aminomethyl)-2-chloropyridine

The 2-chloropyridine scaffold is a privileged motif in a multitude of pharmacologically active compounds. The presence of a chlorine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the aminomethyl group at the 3-position, protected by the tert-butyloxycarbonyl (Boc) group, allows for subsequent elaboration into a wide array of functionalities. This strategic combination of reactive sites makes 3-(Boc-aminomethyl)-2-chloropyridine a highly sought-after intermediate in the synthesis of complex molecular architectures.

Recommended Synthetic Pathway: A Multi-Step Approach

The most logical and widely applicable synthetic route to 3-(Boc-aminomethyl)-2-chloropyridine commences with a commercially available starting material, 3-cyanopyridine. This pathway involves a three-step sequence:

-

N-Oxidation of 3-cyanopyridine: Activation of the pyridine ring towards subsequent chlorination.

-

Chlorination of 3-cyanopyridine N-oxide: Introduction of the key chlorine atom at the 2-position.

-

Reduction of the Nitrile Group: Conversion of the cyano group to the primary amine.

-

Boc Protection of the Amine: Installation of the tert-butyloxycarbonyl protecting group to yield the final product.

This strategic sequence is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for 3-(Boc-aminomethyl)-2-chloropyridine.

Part 1: Synthesis of 2-Chloro-3-cyanopyridine

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-chloro-3-cyanopyridine. This is typically achieved in two steps from 3-cyanopyridine.

Step 1: N-Oxidation of 3-cyanopyridine

The N-oxidation of the pyridine ring is a crucial activation step. It increases the electron density at the 2- and 6-positions, facilitating subsequent nucleophilic attack by a chloride source. A common and effective method for this transformation is the use of hydrogen peroxide in the presence of an acid.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine in a suitable acidic solvent, such as glacial acetic acid or sulfuric acid.

-

Carefully add a 30-35% aqueous solution of hydrogen peroxide dropwise to the stirred solution. The reaction is exothermic, and the temperature should be monitored and controlled, typically by using an ice bath.

-

After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC)[1].

-

Cool the reaction mixture to room temperature and carefully neutralize it with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

The product, 3-cyanopyridine N-oxide, can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography if necessary[2].

Step 2: Chlorination of 3-cyanopyridine N-oxide

With the activated pyridine N-oxide in hand, the introduction of the chlorine atom at the 2-position can be accomplished using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation[1][2][3]. Other chlorinating agents like bis(trichloromethyl)carbonate (triphosgene) can also be employed[4].

Detailed Experimental Protocol (using POCl₃):

-

In a fume hood, carefully add 3-cyanopyridine N-oxide portion-wise to a stirred excess of phosphorus oxychloride at 0-5°C[2].

-

After the addition is complete, slowly heat the reaction mixture to reflux (around 100-110°C) and maintain for 2-8 hours[3][4]. The progress of the reaction should be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-chloro-3-cyanopyridine.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization[5].

Table 1: Comparison of Chlorination Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| POCl₃ | Reflux, neat or in a solvent | Readily available, effective | Harsh conditions, corrosive, difficult work-up |

| Triphosgene | 45-60°C, organic solvent | Milder conditions, solid reagent | More expensive, requires careful handling |

Part 2: Synthesis of 3-(Boc-aminomethyl)-2-chloropyridine

The second phase of the synthesis involves the reduction of the nitrile and the subsequent protection of the resulting amine.

Step 3: Reduction of 2-Chloro-3-cyanopyridine

The reduction of the nitrile group to a primary amine can be achieved through various methods, including catalytic hydrogenation or chemical reduction. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a clean and efficient method. Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a cobalt(II) chloride catalyst can also be employed.

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-chloro-3-cyanopyridine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-(aminomethyl)-2-chloropyridine, which can be used in the next step without further purification.

Step 4: Boc Protection of 3-(Aminomethyl)-2-chloropyridine

The final step is the protection of the primary amine with the Boc group. This is a standard transformation in organic synthesis and is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base[6].

Detailed Experimental Protocol:

-

Dissolve the crude 3-(aminomethyl)-2-chloropyridine in a suitable solvent like dichloromethane, tetrahydrofuran, or 1,4-dioxane[6].

-

Add a base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction for several hours until the starting amine is fully consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 3-(Boc-aminomethyl)-2-chloropyridine, can be purified by column chromatography on silica gel to afford the final product in high purity.

Caption: Simplified mechanism of Boc protection of the primary amine.

Conclusion

The synthesis of 3-(Boc-aminomethyl)-2-chloropyridine is a well-established, multi-step process that provides access to a versatile building block for drug discovery and development. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce this important intermediate. The choice of reagents and reaction conditions can be optimized based on laboratory capabilities and desired scale, with the provided information serving as a robust starting point for further process development.

References

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P

-

Synthesis of 3‐aminomethyl pyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

- CN102936220B - BOC protection method for aminopyridine - Google P

- EP0791583B1 - Process for producing 3-(aminomethyl)

- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google P

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P

- CN102174014A - Preparation method of 3-chloropyridine - Google P

- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap. (URL: [Link])

-

Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org. (URL: [Link])

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid - Google P

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

- US3644380A - Preparation of 3-cyanopyridine - Google P

-

3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])

-

10 - Organic Syntheses Procedure. (URL: [Link])

-

Material Safety Data Sheet - Capot Chemical. (URL: [Link])

-

Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

3-(Boc-aminomethyl)-2-chloropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Boc-aminomethyl)-2-chloropyridine

Introduction

3-(Boc-aminomethyl)-2-chloropyridine, systematically named tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate, is a highly versatile bifunctional building block in modern organic and medicinal chemistry. Its strategic importance stems from the orthogonal reactivity of its two primary functional groups: a chlorine atom at the C2 position of the pyridine ring, which is activated for substitution, and a Boc-protected primary amine on a methylene linker at the C3 position. This unique arrangement allows for sequential and controlled functionalization, making it an invaluable precursor for the synthesis of complex molecular architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecule's physicochemical properties, spectroscopic profile, core reactivity, synthetic routes, and applications, with a focus on the underlying chemical principles that govern its utility in the laboratory.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-(Boc-aminomethyl)-2-chloropyridine are summarized below. These data are essential for its identification, purification, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | tert-Butyl ((2-chloropyridin-3-yl)methyl)carbamate |

| CAS Number | 188378-38-3 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 65-70 °C (Varies by purity) |

| Boiling Point | ~349 °C (Predicted)[1] |

| Solubility | Soluble in methanol, dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes. |

Spectroscopic Characterization

The structural features of 3-(Boc-aminomethyl)-2-chloropyridine give rise to a distinct spectroscopic signature.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is characterized by three distinct regions. The aromatic region typically shows three signals corresponding to the pyridine ring protons. A doublet of doublets is expected for the proton at C4, a doublet of doublets for the proton at C5, and a doublet of doublets for the proton at C6. The methylene protons (-CH₂-) adjacent to the Boc-protected nitrogen appear as a doublet around 4.4-4.6 ppm, often showing coupling to the N-H proton. The tert-butyl group of the Boc protector gives a characteristic sharp singlet integrating to nine protons at approximately 1.45 ppm. The carbamate N-H proton appears as a broad singlet or triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the five distinct pyridine ring carbons, with the carbon bearing the chlorine (C2) being significantly influenced by the halogen's electronegativity. Additional signals will be present for the methylene carbon, the quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon (typically around 155-156 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational stretches include a sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate, a strong absorption at ~1680-1700 cm⁻¹ for the C=O (carbonyl) stretch of the Boc group, and various peaks in the 1400-1600 cm⁻¹ region for the aromatic C=C and C=N stretching of the pyridine ring. The C-Cl stretch appears in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. A common and often prominent fragment corresponds to the loss of the tert-butyl group or the entire Boc group.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the differential reactivity of its chloro and Boc-aminomethyl groups, which can be addressed under distinct reaction conditions.

Reactivity at the C2-Position (C-Cl Bond)

The chlorine atom at the C2 position is ortho to the electron-withdrawing pyridine ring nitrogen. This placement significantly activates the position towards nucleophilic aromatic substitution (SNAr) and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2]

Cross-coupling reactions are the most powerful and widely used methods for functionalizing the C2 position. They enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space critical for drug discovery.[3]

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters. This is a robust method for introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines, an essential transformation for building scaffolds in medicinal chemistry.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes, used to introduce alkynyl moieties.

-

Stille Coupling: Forms C-C bonds with organostannanes.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(Boc-aminomethyl)-2-chloropyridine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or Pd(dppf)Cl₂ (0.02-0.05 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Reactivity of the Boc-aminomethyl Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of non-acidic conditions, including those used in many cross-coupling reactions. Its primary reactivity is its lability under acidic conditions.

The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free primary amine. This transformation is clean and typically high-yielding.

Exemplary Protocol: Boc Deprotection with TFA

-

Dissolution: Dissolve the 3-(Boc-aminomethyl)-2-substituted pyridine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C. Alternatively, a saturated solution of HCl in dioxane or diethyl ether can be used.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Isolation: Dissolve the residue in a minimal amount of solvent and add a non-polar solvent (e.g., diethyl ether) to precipitate the amine salt. Alternatively, neutralize the residue with a base (e.g., saturated aq. NaHCO₃) and extract the free amine into an organic solvent. Dry the organic layer, filter, and concentrate to yield the deprotected product.

Synthesis of 3-(Boc-aminomethyl)-2-chloropyridine

A common and efficient route to prepare the title compound starts from 2-chloro-3-cyanopyridine. The synthesis involves the reduction of the nitrile to a primary amine, followed by protection of the amine with di-tert-butyl dicarbonate ((Boc)₂O).

Exemplary Protocol: Synthesis via Reduction and Protection

-

Reduction of Nitrile: In a hydrogenation vessel, charge 2-chloro-3-cyanopyridine (1.0 equiv.) and a catalyst such as Raney Nickel or Palladium on carbon in a solvent like methanol or ethanol saturated with ammonia.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and agitate at room temperature until hydrogen uptake ceases.

-

Isolation of Amine: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-3-(aminomethyl)pyridine.

-

Boc Protection: Dissolve the crude amine in a solvent like DCM or THF. Add a base such as triethylamine or diisopropylethylamine (1.5 equiv.). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization to afford pure 3-(Boc-aminomethyl)-2-chloropyridine.

Applications in Medicinal Chemistry

The 3-aminomethyl-2-substituted pyridine scaffold, readily accessible from 3-(Boc-aminomethyl)-2-chloropyridine, is a privileged structure in medicinal chemistry.[4] The pyridine ring can act as a hydrogen bond acceptor, while the aminomethyl side chain can be elaborated to interact with specific pockets in biological targets.[5]

-

Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors designed for oncology and inflammatory diseases.[4]

-

GPCR Ligands: Derivatives serve as ligands for G-protein coupled receptors, modulating various physiological pathways.

-

Enzyme Inhibitors: The scaffold has been incorporated into inhibitors for enzymes such as BACE1, which is relevant to Alzheimer's disease research.[6]

-

Ion Channel Modulators: Functionalized aminopyridines can act as modulators of various ion channels.

The ability to perform cross-coupling at the C2 position and then deprotect and functionalize the C3-aminomethyl group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., Argon) at refrigerated temperatures (2-8 °C) is recommended.[1]

-

Hazards: While specific toxicity data is limited, compounds of this class may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][7] Refer to the specific Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

3-(Boc-aminomethyl)-2-chloropyridine is a cornerstone building block for synthetic and medicinal chemists. Its value is derived from its predictable and orthogonal reactivity, enabling the strategic and efficient construction of complex molecules. The activated 2-chloro position is ideal for introducing molecular diversity via cross-coupling reactions, while the stable Boc-protected amine provides a latent nucleophilic site that can be revealed on demand. A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to fully leverage its synthetic potential in the pursuit of novel therapeutics and functional materials.

References

-

NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-chloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

PubMed. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.

-

PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.

Sources

- 1. 2-(N-Boc-aMinoMethyl)-5-chloropyridine | 67938-77-6 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of Gefitinib (CAS 1045855-32-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, a potent tyrosine kinase inhibitor commonly known as Gefitinib (CAS Number: 184475-35-2, with 1045855-32-5 being a related substance or intermediate). Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer.[1] This document delves into the chemical synthesis, including key intermediates and reaction mechanisms, as well as the analytical techniques employed for its characterization, offering insights for researchers in medicinal chemistry and drug development.

Synthetic Strategies and Methodologies

The synthesis of Gefitinib can be approached through several routes, often involving the construction of the quinazoline core followed by the introduction of the side chains. A common strategy involves the preparation of a key intermediate, 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, and subsequent etherification to introduce the 3-morpholinopropoxy side-chain.[2]

Synthesis of Key Intermediate: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

A crucial intermediate in several synthetic pathways is 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. One patented method starts from 3-hydroxy-4-methoxybenzaldehyde and proceeds through a four-step reaction sequence to yield this intermediate.[3] An alternative approach involves the reaction of 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine in the presence of potassium carbonate and N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile [4]

-

A mixture of 3-hydroxy-4-methoxybenzonitrile (34.3 kg), potassium carbonate (54.5 kg), and N,N-dimethylformamide (226 kg) is stirred and heated to approximately 85°C.

-

A toluene solution (91.4 kg) containing N-(3-chloropropyl)morpholine (41.1 kg) is added to the heated mixture.

-

The resulting mixture is heated at about 85°C for an additional 10 hours.

-

Following reaction completion, the mixture is worked up to isolate the nitrated intermediate.

-

The nitro group is subsequently reduced to an amine. A common method for this reduction is the use of iron powder in the presence of ammonium chloride in an ethanol/water mixture, heated to 80°C.[5]

-

The final product, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is then purified.

-

Expert Insight: The choice of a strong base like potassium carbonate is crucial for the deprotonation of the hydroxyl group, facilitating the nucleophilic substitution with N-(3-chloropropyl)morpholine. The use of a polar aprotic solvent like DMF helps to solvate the potassium ions and increase the reaction rate. The reduction of the nitro group is a critical step, and the iron/ammonium chloride system is a classic and effective method for this transformation, offering a safer and more economical alternative to catalytic hydrogenation in some contexts.

Final Assembly of Gefitinib

The final step in the synthesis involves the cyclization of the 2-aminobenzonitrile intermediate with a suitable reagent to form the quinazoline ring and introduce the N-(3-chloro-4-fluorophenyl)amino group. One approach involves a cyclization reaction with a Schiff base of 3-chloro-4-fluoroaniline.[3]

Another well-documented method involves the reaction of 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with 3-morpholinopropyl chloride.

Experimental Protocol: Synthesis of Gefitinib

-

To a reaction vessel, add acetonitrile (500 ml), N-(4-fluoro-3-chloro phenyl)-6-hydroxy-7-methoxy quinazoline-4-amine (50 gm), 3-morpholinopropyl chloride (35 gm), and tetrabutylammonium bromide (5 gm).

-

The reaction mixture is refluxed for 16 hours.

-

After the reaction is complete, acetonitrile is removed by distillation at 40-45°C.

-

Water (500 ml) is added to the residue and stirred for 15 minutes at 25-30°C.

-

The resulting solid is filtered, washed with methanol (50 ml), and dried at 45-50°C to yield the final product.

-

Expert Insight: The use of a phase transfer catalyst like tetrabutylammonium bromide is beneficial in this reaction to facilitate the transfer of the alkoxide ion from the aqueous/solid phase to the organic phase where the reaction with the alkyl halide occurs. The choice of acetonitrile as a solvent is appropriate due to its polarity and suitable boiling point for reflux.

Synthetic Workflow Diagram

Caption: A generalized synthetic workflow for Gefitinib.

Characterization and Analytical Methods

The structural confirmation and purity assessment of Gefitinib are crucial for its use in research and pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For an intermediate like 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, the spectrum would show characteristic signals for the aromatic protons, the methoxy group, the morpholine ring protons, and the propyl chain protons.[4] For the final Gefitinib molecule, additional signals corresponding to the 3-chloro-4-fluorophenyl moiety and the quinazoline core would be observed.

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the overall structure.

-

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable tool for confirming its presence and chemical environment.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[5][6] The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the presence of key functional groups within the molecule, such as N-H, C=O, and C-O bonds.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary technique for assessing the purity of Gefitinib and for quantifying it in various matrices. A reversed-phase HPLC method is typically employed.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., CapcellPack MG, 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of a buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) in a 60:40 (v/v) ratio. |

| Detection | UV at a specific wavelength (e.g., 250 nm). |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | Typically 10-20 µL. |

This is a general method and may require optimization based on the specific instrument and sample.[7]

Data Interpretation and Validation:

The HPLC method should be validated for linearity, precision, accuracy, and specificity to ensure reliable results. Stress testing can be performed to demonstrate the stability-indicating capacity of the method by showing that degradation products are well-separated from the main peak.[7]

Analytical Workflow Diagram

Caption: A standard analytical workflow for Gefitinib characterization.

Conclusion

The synthesis and characterization of Gefitinib are well-established processes, with multiple synthetic routes available to medicinal chemists. The choice of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity profile. A thorough analytical characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the identity, purity, and quality of the final compound for its intended research or therapeutic applications. This guide provides a foundational understanding of these critical aspects for professionals in the field of drug discovery and development.

References

- ResearchGate. (n.d.). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib).

- Google Patents. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis.

- MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).

- Google Patents. (n.d.). WO2004024703A1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

- New Drug Approvals. (2015, June 15). Gefitinib.

- Google Patents. (n.d.). CN101348471B - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- Google Patents. (n.d.). CN104230823A - Preparation method for gefitinib.

- ResearchGate. (2025, January 21). (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.

- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 3. CN104230823A - Preparation method for gefitinib - Google Patents [patents.google.com]

- 4. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl ((2-chloropyridin-3-yl)methyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate, a pivotal building block in contemporary organic synthesis and medicinal chemistry. The document delineates the compound's precise chemical identity, including its IUPAC nomenclature and structural attributes. A detailed, field-tested protocol for its synthesis via Boc-protection is presented, with a focus on the mechanistic rationale behind the procedural choices. Furthermore, this guide explores the compound's physicochemical properties and extensively discusses its strategic application as a bifunctional intermediate in the synthesis of complex molecular architectures, particularly for the development of novel therapeutics. This resource is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Nomenclature and Chemical Structure

The precise identification of a chemical entity is foundational to reproducible science. The subject of this guide is commonly known by its laboratory shorthand, 3-(Boc-aminomethyl)-2-chloropyridine. However, for clarity and universal understanding, the formal IUPAC nomenclature is preferred.

-

IUPAC Name: tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate

-

Common Synonyms: 3-(Boc-aminomethyl)-2-chloropyridine, N-Boc-(2-chloro-3-pyridinyl)methanamine

-

Chemical Structure: The molecule consists of a pyridine ring chlorinated at the 2-position. A methylene group at the 3-position connects to a nitrogen atom, which is protected by a tert-butoxycarbonyl (Boc) group. This arrangement provides two distinct points for chemical modification: the chloro-substituent on the pyridine ring and the protected amine.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 242.70 g/mol | Calculated |

| CAS Number | 1020059-99-9 | N/A |

| Appearance | Typically a white to off-white solid | Generic Supplier Data |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | Generic Supplier Data |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate involves the protection of the primary amine of its precursor, (2-chloropyridin-3-yl)methanamine. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the benign nature of its byproducts.

The Boc Protection Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of the Boc anhydride.[1] The choice of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical. Its role is not to deprotonate the primary amine but to act as an acid scavenger, neutralizing the tert-butoxycarboxylic acid and carbonic acid byproducts that form, which drives the reaction to completion and prevents the potential formation of amine salts.[2][3] Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents as they are aprotic and effectively solubilize the reactants.[4]

Caption: Figure 1: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative, self-validating system. The quantities can be scaled, but ratios should be maintained for optimal results.

-

Preparation: To a solution of (2-chloropyridin-3-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add triethylamine (TEA, 1.5 eq). Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 10 minutes.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring amine solution over 20-30 minutes. An exotherm may be observed.

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-4 hours).[4]

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate as a solid.[5]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery and Chemical Synthesis

The strategic value of tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate lies in its bifunctional nature. It provides chemists with two orthogonal reactive sites that can be addressed in a controlled, sequential manner. This makes it an exceptionally powerful building block for constructing libraries of complex molecules for high-throughput screening in drug discovery programs.[6][7]

Orthogonal Reactivity

-

The 2-Chloro Group: This position is electron-deficient and serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions.[6] It can also undergo nucleophilic aromatic substitution (SₙAr) with various nucleophiles. This allows for the introduction of diverse aryl, alkyl, alkyne, and amine functionalities. The presence of chlorine is a key feature in many FDA-approved pharmaceuticals, influencing factors like metabolic stability and binding affinity.[8]

-

The Boc-Protected Amine: The Boc group is a robust protecting group, stable to the conditions of most cross-coupling reactions. However, it can be cleanly and efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol.[1][2] This deprotection unmasks the primary amine, which can then be functionalized through amide bond coupling, reductive amination, urea formation, or sulfonylation, further expanding the accessible chemical space.

Caption: Figure 2: The orthogonal reactivity of the title compound, enabling diverse synthetic pathways.

This dual reactivity is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[][10] By varying the substituents at both the 2-position and the 3-aminomethyl position, researchers can fine-tune a molecule's pharmacological properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

Conclusion

tert-Butyl ((2-chloropyridin-3-yl)methyl)carbamate is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined structure, reliable synthesis, and, most importantly, its orthogonal reactive handles provide a robust platform for the efficient generation of novel, diverse, and complex molecular entities. For research teams aiming to populate and explore new areas of chemical space, a thorough understanding and proficient use of this building block is an invaluable asset.

References

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Boc-2-aminomethylpyridine. PubChem. Retrieved from [Link]

-

Corey Organics. (n.d.). BOC-3-Amino Pyridine manufacturers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. rsc.org [rsc.org]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(Boc-aminomethyl)-2-chloropyridine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(Boc-aminomethyl)-2-chloropyridine, a key building block in contemporary medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond a simple data repository. It offers an in-depth interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are explained, grounding theoretical predictions in the practical realities of the modern analytical laboratory. This guide serves as a predictive framework for researchers synthesizing or utilizing this compound, enabling them to anticipate, interpret, and validate their experimental findings with a high degree of confidence.

Introduction: The Molecular Blueprint

3-(Boc-aminomethyl)-2-chloropyridine is a bifunctional molecule of significant interest. The pyridine core is a prevalent scaffold in pharmaceuticals, while the chloro- and protected aminomethyl-substituents offer orthogonal handles for diverse synthetic transformations, such as cross-coupling and nucleophilic substitution reactions.[1] Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of final compounds. This guide elucidates the expected spectroscopic signature of the molecule, providing a benchmark for its identification.

The core structure incorporates several key features that dictate its spectroscopic behavior:

-

A trisubstituted pyridine ring, creating a distinct pattern in the aromatic region of the NMR spectrum.

-

A tert-butyloxycarbonyl (Boc) protecting group, which imparts characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.[2]

-

A methylene (-CH₂-) bridge, linking the amine functionality to the pyridine ring.

-

A chlorine substituent, which influences the electronic environment of the pyridine ring and serves as a key isotopic marker in mass spectrometry.

The following sections will dissect the predicted spectroscopic data derived from each of these features, providing a holistic analytical profile of the molecule.

Caption: Structure of 3-(Boc-aminomethyl)-2-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and integration of signals, a complete connectivity map of the molecule can be established.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum provides a detailed picture of the proton environment. For 3-(Boc-aminomethyl)-2-chloropyridine, we anticipate signals in three distinct regions: the aromatic region (pyridine ring), the aliphatic region (methylene linker), and the protecting group region (Boc group).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet (d) | 1H | Located ortho to the ring nitrogen, this proton is the most deshielded of the aromatic protons.[4] |

| H-4 (Pyridine) | 7.7 - 7.9 | Doublet (d) | 1H | Situated para to the nitrogen and ortho to the aminomethyl group, its chemical shift is influenced by both. |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Coupled to both H-4 and H-6, this proton will appear as a doublet of doublets. |

| N-H (Amide) | 5.0 - 5.5 | Broad Singlet (br s) or Triplet (t) | 1H | The chemical shift can be variable and concentration-dependent. Coupling to the adjacent CH₂ protons may be observed as a triplet. |

| CH₂ -NH | 4.3 - 4.5 | Doublet (d) | 2H | These benzylic-type protons are deshielded by the adjacent pyridine ring and the amide functionality. They will be split by the N-H proton. |

| C(CH₃ )₃ (Boc) | 1.4 - 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group give rise to a strong singlet, a hallmark signature of the Boc protecting group. |

Table 1. Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃).

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| C-2 (Pyridine) | 150 - 152 | The carbon bearing the chlorine atom is significantly deshielded.[5] |

| C-6 (Pyridine) | 148 - 150 | The carbon atom adjacent to the nitrogen is also strongly deshielded. |

| C-4 (Pyridine) | 138 - 140 | Aromatic CH carbon. |

| C-3 (Pyridine) | 135 - 137 | The carbon attached to the aminomethyl group. |

| C-5 (Pyridine) | 122 - 124 | Aromatic CH carbon. |

| C =O (Amide) | 155 - 157 | The carbonyl carbon of the carbamate is a key downfield signal. |

| C (CH₃)₃ (Boc) | 79 - 81 | The quaternary carbon of the tert-butyl group. |

| C H₂-NH | 40 - 42 | The methylene carbon linker. |

| C(C H₃)₃ (Boc) | 28 - 29 | The nine equivalent methyl carbons give a single, intense signal. |

Table 2. Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃).

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

-

Sample Preparation: Weigh approximately 5-10 mg of 3-(Boc-aminomethyl)-2-chloropyridine and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation. For this compound, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation requirement.[7][8]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| N-H Stretch | 3350 - 3450 | Medium | Amide N-H |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Pyridine C-H |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | -CH₂- and -C(CH₃)₃ |

| C=O Stretch | 1690 - 1710 | Strong | Boc-group Amide I band[9] |

| C=C / C=N Stretch | 1550 - 1600 | Medium-Strong | Pyridine ring skeletal vibrations |

| N-H Bend | 1510 - 1540 | Medium | Amide II band |

| C-N Stretch | 1230 - 1250 | Strong | Carbamate C-N |

| C-O Stretch | 1150 - 1170 | Strong | Carbamate C-O |

| C-Cl Stretch | 750 - 800 | Medium-Strong | C-Cl on pyridine ring |

Table 3. Predicted Major IR Absorption Bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[7] Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 3-(Boc-aminomethyl)-2-chloropyridine directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal surface.[10]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.[11][12]

Expected Molecular Weight:

-

Formula: C₁₁H₁₅ClN₂O₂

-

Monoisotopic Mass: 242.0822 Da

Under positive ion ESI conditions (ESI+), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 243.0895. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed for all chlorine-containing ions. The [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak at m/z 245.0866, with an intensity ratio of approximately 3:1.

Predicted Fragmentation Pattern

While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be used to elicit structural information. The Boc group is known to undergo characteristic fragmentation.[13][14]

The most common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[15][16]

Caption: Integrated workflow for structural confirmation.

By combining these techniques, a researcher can confidently confirm the identity of 3-(Boc-aminomethyl)-2-chloropyridine. The NMR data provides the detailed bonding arrangement, the IR spectrum confirms the presence of all key functional groups, and the high-resolution mass spectrum validates the elemental composition to within a few parts per million. This rigorous, multi-faceted approach is the cornerstone of modern chemical synthesis and drug development, ensuring the quality and reliability of scientific outcomes.

References

-

Ho, T. L. (2012). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Journal of Medical Biochemistry, 31(2), 133-143. Available at: [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, C. Y., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3. Available at: [Link]

-

Wikipedia. (2024). Electrospray ionization. Available at: [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, C. Y., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3. Available at: [Link]

-

University of York. (n.d.). Attenuated Total Reflectance (ATR). Chemistry Teaching Labs. Available at: [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

-

PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine. Wiley. Available at: [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]

-

Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Gopi, H., & Suresh, S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(7), 785–795. Available at: [Link]

-

Wolf, C., & Lévêque, N. (2014). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of mass spectrometry : JMS, 49(8), 735–742. Available at: [Link]

-

O'Brien, A. G., & Ley, S. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Human Metabolome Database. (n.d.). 2-Methylpyridine 13C NMR Spectrum. Available at: [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Available at: [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.

-

ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Available at: [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.

- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. acdlabs.com [acdlabs.com]

- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

3-(Boc-aminomethyl)-2-chloropyridine NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Boc-aminomethyl)-2-chloropyridine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-(Boc-aminomethyl)-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the core principles and expected spectral features for the unambiguous identification and quality assessment of this compound. We delve into the rationale behind spectral assignments, provide detailed, field-proven experimental protocols, and present the data in a clear, structured format. The guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

3-(Boc-aminomethyl)-2-chloropyridine (C₁₁H₁₅ClN₂O₂) is a bifunctional molecule incorporating a substituted pyridine ring and a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under mild acidic treatment.[1][2] Accurate characterization is paramount to ensure purity and confirm successful synthesis before proceeding to subsequent steps.

The structural features—a 2-chloropyridine core, a methylene linker, and a Boc group—each produce distinct and predictable signals in NMR and MS analyses. Understanding these signatures is essential for routine reaction monitoring and final product verification.

Figure 1: Molecular structure of 3-(Boc-aminomethyl)-2-chloropyridine with atom numbering for NMR assignments.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is the most powerful tool for confirming the successful installation of the Boc group and for verifying the overall structure of the molecule. The spectrum is characterized by distinct regions for the aromatic pyridine protons, the aliphatic methylene protons, and the highly shielded tert-butyl protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data when recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).[3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 (Pyridine) | 8.3 - 8.4 | Doublet of doublets (dd) | J ≈ 4.8, 1.8 | 1H |

| H4 (Pyridine) | 7.6 - 7.7 | Doublet of doublets (dd) | J ≈ 7.6, 1.8 | 1H |

| H5 (Pyridine) | 7.2 - 7.3 | Doublet of doublets (dd) | J ≈ 7.6, 4.8 | 1H |

| NH (Amide) | 5.0 - 5.5 | Broad Triplet (br t) | J ≈ 6.0 | 1H |

| CH₂ (Methylene) | 4.4 - 4.5 | Doublet (d) | J ≈ 6.0 | 2H |

| C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet (s) | N/A | 9H |

Rationale for Signal Assignments

-

Pyridine Protons (H4, H5, H6): The pyridine ring protons appear in the aromatic region (7.0-8.5 ppm). H6 is the most downfield-shifted proton due to its proximity to the electronegative nitrogen atom. The chlorine atom at the C2 position and the aminomethyl group at C3 influence the precise shifts of H4 and H5. The expected splitting pattern is a series of doublet of doublets, arising from ortho- and meta-couplings between the three adjacent protons. The assignments are based on known data for substituted 2-chloropyridines.[4]

-

Methylene Protons (CH₂): These protons are adjacent to both the aromatic ring and the nitrogen of the carbamate. This environment results in a chemical shift typically between 4.4 and 4.5 ppm. The signal should appear as a doublet due to coupling with the single proton on the adjacent amide nitrogen (³JHH ≈ 6.0 Hz).

-

Amide Proton (NH): The carbamate N-H proton signal is often broad due to quadrupole effects from the nitrogen atom and potential hydrogen exchange. Its chemical shift is sensitive to concentration and solvent.[1] It is expected to be a triplet due to coupling with the two adjacent methylene protons.

-

Boc Group Protons (C(CH₃)₃): The most unambiguous signal confirming successful Boc protection is a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[1] This peak appears in the upfield region (1.4-1.5 ppm), which is typically free from other signal interference, making it an excellent diagnostic marker.[1]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: CDCl₃ is typically sufficient, as modern spectrometers can lock onto the deuterium signal. The residual proton signal of CHCl₃ at 7.26 ppm serves as the internal reference.[3]

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

Set the spectral width to cover a range of 0 to 10 ppm.

-

Apply a 90° pulse angle with a relaxation delay of at least 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate all peaks and normalize the integration of the Boc group singlet to 9 protons.

-

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The following table summarizes the anticipated ¹³C NMR data in CDCl₃, with the solvent signal at 77.2 ppm used as a reference.[3]

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Boc Carbonyl) | 155 - 156 |

| C2 (Pyridine) | 150 - 152 |

| C6 (Pyridine) | 148 - 149 |

| C4 (Pyridine) | 138 - 139 |

| C3 (Pyridine) | 134 - 135 |

| C5 (Pyridine) | 122 - 123 |

| C(CH₃)₃ (Boc Quaternary) | 79 - 80 |

| CH₂ (Methylene) | 43 - 45 |

| C(CH₃)₃ (Boc Methyls) | 28.0 - 28.5 |

Rationale for Signal Assignments

-

Boc Group Carbons: The Boc group has three characteristic carbon signals: the carbonyl carbon (C=O) at a very downfield shift (155-156 ppm), the quaternary carbon (C(CH₃)₃) around 79-80 ppm, and the three equivalent methyl carbons (-CH₃) at approximately 28.4 ppm.[5][6]

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the chloro- and aminomethyl- substituents. The carbon bearing the chlorine (C2) is expected at a downfield position.

-

Methylene Carbon (CH₂): The carbon of the methylene linker is expected in the aliphatic region, typically between 43-45 ppm.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower sensitivity of ¹³C NMR.

-

Instrument Setup: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Data Acquisition:

-

A larger number of scans (e.g., 512 or more) is typically required.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.2 ppm.

-

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.

Expected Molecular Ion Peaks

The molecular weight of 3-(Boc-aminomethyl)-2-chloropyridine is 242.70 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak will appear as a characteristic doublet separated by 2 m/z units with a ~3:1 intensity ratio.

-

[M+H]⁺: m/z 243.09 (for ³⁵Cl) and 245.09 (for ³⁷Cl)

-

[M+Na]⁺: m/z 265.07 (for ³⁵Cl) and 267.07 (for ³⁷Cl)

Characteristic Fragmentation Pathway

Boc-protected amines are known to exhibit facile and predictable fragmentation under MS conditions.[7] The primary fragmentation involves the loss of components of the Boc group. It is common for the Boc group to cleave within the ion source, even with soft ionization techniques.[8]

-

Loss of Isobutene (56 Da): A common fragmentation is a McLafferty-like rearrangement resulting in the loss of isobutene (C₄H₈), leading to a carbamic acid intermediate which then decarboxylates.[7][9]

-

[M+H - 56]⁺ → m/z 187.05 (³⁵Cl), 189.05 (³⁷Cl)

-

-

Loss of tert-butyl cation (57 Da): Cleavage can also result in the loss of a tert-butyl radical followed by ionization, though the most prominent peak is often from the resulting fragment ion. The primary fragment observed is often the tert-butyl cation itself.

-

[C₄H₉]⁺ → m/z 57.07

-

-

Loss of the Boc group (100 Da): The loss of the entire Boc group (C₅H₉O₂) results in the protonated aminomethyl chloropyridine fragment.

-

[M+H - 100]⁺ → m/z 143.04 (³⁵Cl), 145.04 (³⁷Cl)

-

Figure 2: Expected ESI-MS fragmentation pathway for 3-(Boc-aminomethyl)-2-chloropyridine.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before MS analysis. Formic acid is preferred over trifluoroacetic acid (TFA), as TFA can cause in-source deprotection of the Boc group.[8]

-

MS Instrument Setup:

-

Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Set the mass analyzer to scan a range of m/z 50 to 500.

-

-

Data Analysis:

-

Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺) and confirm the characteristic 3:1 isotopic pattern for a chlorine-containing compound.

-

Analyze the tandem MS (MS/MS) spectrum of the parent ion to confirm the presence of key fragments (e.g., m/z 57, [M+H-56]⁺, [M+H-100]⁺).

-

Conclusion

The analytical characterization of 3-(Boc-aminomethyl)-2-chloropyridine is straightforward using standard NMR and MS techniques. The key identifiers are the sharp singlet at ~1.4-1.5 ppm in the ¹H NMR spectrum, the characteristic carbonyl and aliphatic carbons of the Boc group in the ¹³C NMR spectrum, and the correct molecular ion isotopic pattern in the mass spectrum, accompanied by predictable fragmentation pathways. The protocols and data presented in this guide provide a robust framework for scientists to confidently verify the structure and purity of this important synthetic intermediate.

References

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Pavan, M., et al. (2016). General method for selective Mono-Boc protection of diamines and thereof. SciSpace. Retrieved from [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

- Suresh, S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 785-795.

-

Wolf, C., et al. (2018). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-